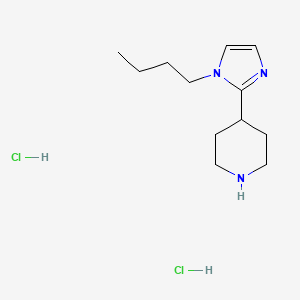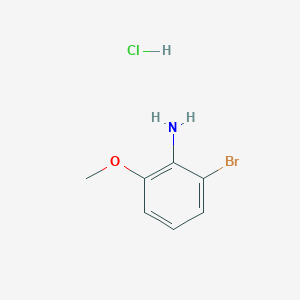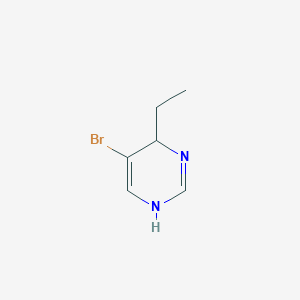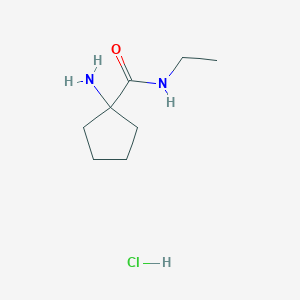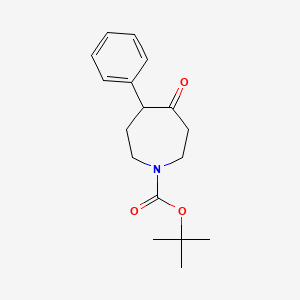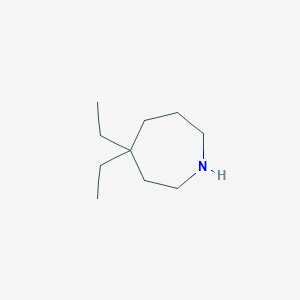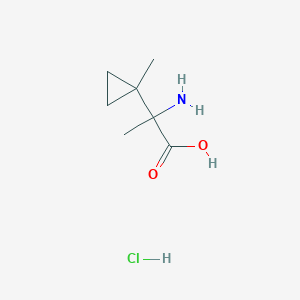
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1798010-75-9 . It has a molecular weight of 179.65 and its IUPAC name is 2-amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride” is 1S/C7H13NO2.ClH/c1-6(3-4-6)7(2,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
1-Aminocyclopropanecarboxylic acid, a compound closely related to 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride, has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor complex. It acts as a potent and selective ligand for the glycine modulatory site, blocking convulsions induced by NMDA in a dose-dependent manner. This suggests potential therapeutic applications in treating neuropathologies associated with excessive NMDA receptor activation (Skolnick et al., 1989). Additionally, 1-Aminocyclopropanecarboxylic acid and its derivatives exhibit antidepressant and anxiolytic actions in animal models, indicating their potential as novel antidepressant/anxiolytic agents (Trullás et al., 1991).
Synthetic Chemistry and Biochemistry Applications
Enantiomerically pure 1-Aminocyclopropanephosphonic acids, derivatives of 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride, have been synthesized for use in various chemical applications, showcasing the versatility of this compound in synthetic organic chemistry (Fadel & Tesson, 2000). Moreover, 1-Aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria have been shown to ameliorate the biomass characteristics of Panicum maximum under stress, illustrating the agricultural applications of related compounds (Tiwari et al., 2018).
Pharmacological Research
Research into 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally similar to 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride, has led to the discovery of potential new antidepressants, with several derivatives showing more activity than traditional treatments (Bonnaud et al., 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(3-4-6)7(2,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCNFLOZPDCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)


![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
